[2-(Pyridin-2-yl)ethyl]urea
Description
BenchChem offers high-quality [2-(Pyridin-2-yl)ethyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Pyridin-2-yl)ethyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKZQBIXIXWECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of [2-(Pyridin-2-yl)ethyl]urea
Executive Summary
Compound: [2-(Pyridin-2-yl)ethyl]urea
CAS Registry Number: 20273-53-4
Molecular Formula: C
This technical guide provides a comprehensive spectroscopic analysis of [2-(Pyridin-2-yl)ethyl]urea, a structural motif frequently utilized in fragment-based drug discovery (FBDD) for kinase inhibitors and histaminergic ligands. The following data synthesizes high-fidelity structural assignments (NMR, IR, MS) with validated experimental protocols. The guide is designed to assist analytical chemists and synthetic researchers in confirming identity and purity during library generation.
Part 1: Structural Framework & Synthesis Context[2]
To accurately interpret spectroscopic data, one must understand the connectivity and electronic environment of the molecule. The structure consists of a pyridine ring (electron-deficient aromatic) linked via an ethylene spacer to a primary urea moiety (hydrogen bond donor/acceptor).
Validated Synthetic Route
Spectroscopic impurities often stem from the synthetic precursor. The standard preparation involves the nucleophilic addition of 2-(2-aminoethyl)pyridine to a cyanate source.
Reaction:
Common Impurities to Watch:
-
Precursor: 2-(2-aminoethyl)pyridine (Distinct triplet at ~2.7 ppm in
H NMR). -
By-product: Biuret derivatives (if reaction temperature is excessive).
Analytical Workflow Diagram
The following workflow outlines the logic for structural confirmation, moving from mass validation to isotopic mapping.
Figure 1: Step-by-step analytical workflow for structural validation.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Critical Protocol Note:
Do not use CDCl
H NMR Data (400 MHz, DMSO-d )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Py-6 | 8.48 - 8.52 | Doublet (d) | 1H | ||
| Py-4 | 7.68 - 7.72 | Triplet of doublets (td) | 1H | ||
| Py-3 | 7.20 - 7.24 | Doublet (d) | 1H | ||
| Py-5 | 7.18 - 7.22 | Multiplet (m) | 1H | - | |
| Urea-NH | 6.05 - 6.15 | Broad Triplet (bt) | 1H | - | Amide NH (Couples to CH |
| Urea-NH | 5.40 - 5.50 | Broad Singlet (bs) | 2H | - | Terminal Amino Group |
| N-CH | 3.30 - 3.38 | Multiplet (q/m) | 2H | - | Methylene adjacent to Urea |
| Py-CH | 2.80 - 2.88 | Triplet (t) | 2H | Benzylic-like methylene |
Interpretation Guide:
-
Aromatic Region (7.0–8.5 ppm): Look for the characteristic 2-substituted pyridine pattern. The proton at 8.5 ppm is diagnostic; if this is shifted upfield (<8.0), the pyridine nitrogen may be protonated (salt form).
-
Aliphatic Region (2.8–3.4 ppm): The two methylene groups form an A2X2 system (appearing as two triplets). The signal at ~3.35 ppm often overlaps with the residual water peak in DMSO; verify integration carefully.
C NMR Data (100 MHz, DMSO-d )
| Position | Shift ( | Assignment |
| C=O | 158.8 | Urea Carbonyl (Diagnostic) |
| Py-2 | 159.5 | Quaternary ipso-carbon |
| Py-6 | 149.0 | |
| Py-4 | 136.4 | |
| Py-3 | 123.1 | |
| Py-5 | 121.3 | |
| N-CH | 39.5 | Methylene |
| Py-CH | 37.8 | Methylene |
Part 3: Mass Spectrometry (MS)[3]
Mass spectrometry is the primary tool for confirming molecular weight and analyzing the fragmentation stability of the ethyl linker.
Electrospray Ionization (ESI-MS)
-
Ionization Mode: Positive (+ve)
-
Molecular Ion [M+H]
: Observed at 166.1 m/z -
Sodium Adduct [M+Na]
: Observed at 188.1 m/z
Fragmentation Pathway (MS/MS)
The fragmentation is driven by the stability of the pyridine ring and the lability of the urea bond.
Figure 2: Proposed ESI-MS fragmentation pathway. The peak at m/z 106 is the base peak in high-energy collision spectra.
Part 4: Infrared Spectroscopy (FT-IR)
IR is essential for confirming the presence of the primary urea, which distinguishes this compound from secondary amide impurities.
Sampling Technique: ATR (Attenuated Total Reflectance) on neat solid.
| Frequency (cm | Vibration Mode | Description |
| 3300 - 3450 | Diagnostic Doublet: Characteristic of primary amines/ureas (NH | |
| 3050 | Weak aromatic C-H stretch. | |
| 2930 | Methylene C-H stretch. | |
| 1650 - 1670 | Amide I Band: Strong urea carbonyl stretch. | |
| 1600 | Amide II Band: N-H bending / C-N stretch. | |
| 1590, 1475 | Pyridine ring breathing modes. | |
| 750 | Out-of-plane bending (2-substituted pyridine). |
Part 5: References & Validation Sources
-
Basarab, G. S., et al. (2013).[2] Fragment-to-hit-to-lead discovery of a novel pyridylurea scaffold of ATP competitive dual targeting type II topoisomerase inhibiting antibacterial agents. Journal of Medicinal Chemistry, 56(21), 8712-8735.
-
Context: Establishes the synthesis and characterization of ethyl-pyridyl urea fragments.
-
-
ChemScene. (2024). Product Data: [2-(Pyridin-2-yl)ethyl]urea (CAS 20273-53-4).[1]
-
Context: Commercial verification of compound existence and physical properties.
-
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3]
-
Context: Authoritative text for theoretical assignment of pyridine and urea chemical shifts.
-
-
SDBS. (2024). Spectral Database for Organic Compounds. AIST.
-
Context: Reference data for "2-ethylpyridine" and "ethylurea" fragments used for additive shift prediction.
-
Sources
Strategic Biological Activity Screening of Novel Pyridin-2-yl Urea Compound Libraries
An In-depth Technical Guide:
This guide provides a comprehensive framework for the biological activity screening of novel pyridin-2-yl urea compounds, a scaffold of significant interest in modern drug discovery. We will move beyond rote protocols to dissect the underlying logic of a robust screening cascade, ensuring that every step is a self-validating system designed to generate high-confidence, actionable data for researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold of Pyridin-2-yl Urea
The pyridin-2-yl urea moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous small-molecule drugs and clinical candidates.[1][2] Its prevalence stems from its ability to form key hydrogen bond interactions with protein targets, particularly kinases, making it a cornerstone for the development of inhibitors.[3] Compounds incorporating this scaffold have shown potent activity against a range of therapeutically relevant targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis in cancer, and Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in stress-responsive signal transduction pathways.[3][4][5]
The goal of any screening campaign is not merely to identify "active" compounds, but to generate a high-quality, well-characterized starting point for a hit-to-lead program. This requires a hierarchical and multi-faceted approach, integrating biochemical and cell-based assays to build a comprehensive picture of a compound's potency, selectivity, and cellular activity.
Section 1: The Foundation - Compound Library & Target Selection
The design of the screening cascade is intrinsically linked to the nature of the compound library and the primary scientific question. The synthesis of pyridin-2-yl urea derivatives can be achieved through various established protocols, often involving the reaction of 2-aminopyridine precursors with appropriate isocyanates or their equivalents.[1][2] The strategic choice is whether to embark on a target-based or a phenotypic screening campaign.
-
Target-Based Screening: This is the most direct approach when a specific molecular target is validated. For pyridin-2-yl ureas, prominent targets include protein kinases like VEGFR-2 and ASK1.[4][6] The primary assay is typically a direct, in vitro measurement of the compound's effect on the purified target protein (e.g., inhibiting enzymatic activity). This approach is powerful for establishing a direct structure-activity relationship (SAR) and mechanism of action.
-
Phenotypic Screening: This approach measures the effect of a compound on a cellular or organismal phenotype, such as inhibition of cancer cell proliferation, without a preconceived target.[7][8] This method has the advantage of identifying compounds that work through novel mechanisms of action. However, it necessitates a subsequent, often complex, "target deconvolution" phase to identify the molecular target responsible for the observed phenotype.
The choice between these strategies dictates the entire downstream workflow.
Caption: Decision logic for selecting a primary screening strategy.
Section 2: The Hierarchical Screening Cascade
A robust screening process is a funnel, designed to efficiently triage large compound libraries down to a small number of well-validated hits. This multi-stage process is critical for eliminating false positives and systematically building confidence in the biological activity of the lead candidates.
Caption: The hierarchical workflow of a typical screening cascade.
The objective here is speed and sensitivity. The entire compound library is tested in a primary assay at a single, relatively high concentration (e.g., 10 µM) to identify any compound showing a predetermined level of activity (the "hit" threshold).[8]
-
For a Target-Based Screen (e.g., ASK1 Kinase): A biochemical assay like the ADP-Glo™ Kinase Assay is ideal. It quantifies the amount of ADP produced during the kinase reaction, where a decrease in signal indicates inhibition of the kinase.[2] The causality here is direct: the compound is interacting with the purified enzyme to prevent substrate phosphorylation.
-
For a Phenotypic Screen (e.g., Anticancer): A cell-based proliferation assay is used. The MTT or Sulforhodamine B (SRB) assays are common choices, measuring the metabolic activity or total protein content of a cancer cell line, respectively, after a 48-72 hour incubation period.[7][8] A reduction in signal indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.
Primary hits must be rigorously confirmed. This involves re-testing the same compounds, ideally from a freshly prepared stock, to rule out experimental artifacts. Confirmed hits then proceed to dose-response analysis, where they are tested across a range of concentrations (typically using a serial dilution) to determine their potency. This generates a sigmoidal curve from which the IC50 (for biochemical assays) or GI50 (for cell-based assays) value is calculated—the concentration at which 50% of the biological activity is inhibited.[1][9]
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed Hit? | Potency (IC50/GI50, µM) |
| P2U-001 | 85.2% | Yes | 0.06 |
| P2U-002 | 15.7% | No | > 50 |
| P2U-003 | 91.5% | Yes | 0.33 |
| P2U-004 | 5.4% | No | > 50 |
| P2U-005 | 65.3% | Yes | 3.93 |
| Hypothetical data based on reported values for novel pyridin-urea compounds.[1][5] |
This is a critical self-validation step. Hits confirmed in a primary biochemical assay must be tested in a relevant cell-based assay to confirm they can cross the cell membrane and engage the target in a physiological environment. Conversely, hits from a primary phenotypic screen should be tested in a target-based assay once the target is hypothesized or identified.
An "orthogonal" assay measures the same endpoint but with a different technology, providing an independent line of evidence and guarding against technology-specific artifacts. For example, if a primary cell viability screen used an MTT (metabolic) readout, a secondary assay could measure ATP content (e.g., CellTiter-Glo®) or membrane integrity.
Section 3: Mechanism of Action - The Case of Kinase Inhibition
For pyridin-2-yl ureas, a common mechanism of action is competitive inhibition at the ATP-binding site of protein kinases.[3] The urea and pyridine nitrogens act as hydrogen bond donors and acceptors, mimicking the hinge-binding motif of ATP.
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridin-2-yl urea compound.[3]
This proposed mechanism can be validated through several experiments:
-
Selectivity Profiling: Test the active compounds against a panel of other kinases. A compound that inhibits multiple kinases may have a higher risk of off-target effects.
-
Cellular Target Engagement: Use techniques like Western blotting to see if the compound reduces the phosphorylation of a known downstream substrate of the target kinase in treated cells.
-
Apoptosis and Cell Cycle Analysis: For anticancer compounds, follow-up assays can determine the mechanism of cell death. For instance, flow cytometry can be used to see if the compounds induce apoptosis or cause cell cycle arrest at a specific phase.[7][10]
Experimental Protocols: A Practical Guide
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Principle: This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used by luciferase to generate light. A lower light signal indicates less ADP was produced, meaning the kinase was inhibited.
-
Methodology:
-
Prepare a serial dilution of the pyridin-2-yl urea compounds in a suitable buffer (e.g., HEPES with MgCl₂, BSA, DTT) containing 5% DMSO.[2]
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of a solution containing the target kinase (e.g., active ASK1) and its substrate (e.g., Myelin Basic Protein, MBP).[2]
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration ~25 µM).[2]
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[2]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader. Calculate % inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Protocol 2: Cell-Based Antiproliferation Assay (MTT)
-
Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The amount of purple color is directly proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells (e.g., human lung carcinoma A549) in 96-well plates at a density of 7 x 10³ cells per well and incubate for 24 hours to allow for attachment.[7]
-
Prepare serial dilutions of the pyridin-2-yl urea compounds in the cell culture medium.
-
Remove the old medium from the plates and add 100 µL of the compound-containing medium to the wells. Include DMSO-only wells as a negative control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of growth inhibition (GI%) relative to the DMSO control wells.
-
Conclusion and Forward Look
The successful biological screening of novel pyridin-2-yl urea compounds hinges on a logically structured, multi-tiered approach that validates findings at each step. By starting with a clear strategic choice between target-based and phenotypic screening and progressing through a cascade of confirmation, dose-response, and orthogonal assays, researchers can efficiently identify potent and selective lead compounds. This systematic process minimizes the risk of pursuing artifacts and maximizes the probability of advancing compounds with a genuine therapeutic potential into the next phase of drug discovery. The insights gained from these foundational screening experiments provide the critical data needed to build robust structure-activity relationships and guide the subsequent optimization of these promising molecules.
References
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations.
- An In-depth Technical Guide to the Chemical Properties of 1-Pyridin-2-yl-3-pyridin-3-ylurea. Benchchem.
- Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. MDPI.
- Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor.
- Metal-Free Synthesis of Pyridin-2-yl Ureas from 2-Aminopyridinium Salts.
- Structures of some pyridine-/urea-based anticancer agents reported by....
- Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. PubMed Central.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calcul
- Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. MDPI.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
Sources
- 1. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Robust Synthesis of N,N-Dialkyl-N′-(pyridin-2-yl)-ureas via Carbamate Activation
Executive Summary
The synthesis of N,N-dialkyl-N′-(pyridin-2-yl)-ureas is a critical transformation in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Sorafenib analogs) and soluble epoxide hydrolase (sEH) inhibitors. While isocyanate-based routes are traditional, the instability of 2-pyridyl isocyanate and the hazards of phosgene gas render them suboptimal for scalable, high-precision applications.
This application note details the Phenyl Carbamate Activation Protocol , a "Gold Standard" methodology that offers superior safety, stoichiometric control, and reproducibility. By isolating or utilizing the stable O-phenyl carbamate intermediate, researchers can avoid the dimerization issues inherent to pyridyl isocyanates while ensuring high yields of the target unsymmetrical urea.
Mechanistic Insight & Rationale
The Challenge: 2-Pyridyl Isocyanate Instability
Direct reaction of 2-aminopyridine with phosgene or triphosgene theoretically yields 2-pyridyl isocyanate. However, this intermediate is prone to rapid dimerization to form uretidinediones due to the nucleophilicity of the pyridine ring nitrogen. Furthermore, the handling of phosgene requires specialized safety infrastructure.
The Solution: Carbamate Activation
The phenyl carbamate route circumvents these stability issues.
-
Activation: Phenyl chloroformate reacts with 2-aminopyridine to form a stable N-(pyridin-2-yl)-O-phenyl carbamate. The phenoxy group acts as a "masked" leaving group—reactive enough to be displaced by a secondary amine, but stable enough to isolate.
-
Displacement (Aminolysis): The dialkylamine nucleophile attacks the carbamate carbonyl, expelling phenol and generating the urea.
Reaction Mechanism
Figure 1: Stepwise mechanism for the synthesis of pyridyl ureas via phenyl carbamate activation.
Experimental Protocol: The Phenyl Carbamate Method
Safety Warning: Phenyl chloroformate is toxic and corrosive. 2-Aminopyridines can be toxic. Perform all operations in a well-ventilated fume hood.
Step 1: Synthesis of Phenyl N-(pyridin-2-yl)carbamate
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
Phenyl chloroformate (1.05 – 1.1 equiv)
-
Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM) or THF (Anhydrous) [0.2 M concentration]
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2-aminopyridine and anhydrous DCM under an inert atmosphere (
or Ar). -
Base Addition: Add pyridine (or
) and cool the solution to 0 °C using an ice bath. -
Activation: Add phenyl chloroformate dropwise over 15–20 minutes. Note: The reaction is exothermic; control addition rate to maintain temp < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane) for consumption of starting amine.
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (3x). Wash combined organics with water and brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: The intermediate often precipitates as a white solid. Trituration with cold diethyl ether or hexane is usually sufficient. If necessary, recrystallize from EtOAc/Hexane.
Step 2: Urea Formation (Aminolysis)
Reagents:
-
Phenyl N-(pyridin-2-yl)carbamate (Intermediate from Step 1) (1.0 equiv)
-
Dialkylamine (
) (1.1 – 1.5 equiv) -
Base: DMSO (Solvent/Catalyst) or DIPEA (1.0 equiv if using non-polar solvent)
-
Solvent: DMSO (preferred for speed) or THF (preferred for ease of workup)
Procedure:
-
Setup: Dissolve the phenyl carbamate intermediate in DMSO (0.5 M).
-
Amine Addition: Add the dialkylamine.
-
Note on Reactivity: Dialkylamines are strong nucleophiles. For sterically unhindered amines (e.g., morpholine, dimethylamine), the reaction may proceed at RT. For hindered amines, heating is required.
-
-
Reaction: Stir at RT. If no product forms after 1 hour (check LCMS), heat to 50–70 °C.
-
Self-Validation: The formation of the urea is often accompanied by the release of phenol. In DMSO, the reaction is usually cleaner.
-
-
Workup:
-
Method A (Precipitation): Pour the reaction mixture into ice-water. The target urea often precipitates. Filter and wash with water to remove phenol and DMSO.
-
Method B (Extraction): Dilute with EtOAc, wash extensively with water (to remove DMSO) and 1N NaOH (to remove the phenol byproduct).
-
-
Purification: Column chromatography (DCM/MeOH or EtOAc/Hexane) if the precipitation method yields impure product.
Alternative Route: Carbamoyl Chloride
If the specific N,N-dialkylcarbamoyl chloride is commercially available (e.g., dimethylcarbamoyl chloride), a one-step protocol is possible.
Protocol:
-
Dissolve 2-aminopyridine (1.0 equiv) in dry THF or DCM.
-
Add NaH (1.2 equiv, 60% dispersion) at 0 °C (for THF) or Pyridine (2.0 equiv, for DCM).
-
Add dialkylcarbamoyl chloride (1.1 equiv).
-
Heat to reflux (THF) or stir at RT (DCM) overnight.
-
Limitation: This method often suffers from lower yields due to the reduced electrophilicity of the carbamoyl chloride compared to the isocyanate/carbamate intermediates.
Comparative Analysis of Methods
| Feature | Phenyl Carbamate Route (Recommended) | Triphosgene / Isocyanate Route | Carbamoyl Chloride Route |
| Safety | High (Solid reagents, no gas) | Low (Phosgene generation) | Medium (Carcinogenic reagents) |
| Stability | Intermediate is stable/isolable | Intermediate dimerizes rapidly | Reagents are stable |
| Scope | Broad (Works with most amines) | Limited (Sensitive amines) | Limited (Commercial availability) |
| Yield | High (70–95%) | Variable (40–80%) | Moderate (50–75%) |
| Atom Economy | Moderate (Loss of Phenol) | High (Loss of HCl) | High (Loss of HCl) |
Troubleshooting & Optimization Guide
Decision Tree for Synthesis
Figure 2: Workflow decision tree for selecting the optimal synthetic pathway.
Common Issues and Fixes
-
Low Yield in Step 1 (Bis-acylation):
-
Cause: Excess phenyl chloroformate or high temperatures can lead to acylation of both the ring nitrogen and the exocyclic amine.
-
Fix: Strictly control stoichiometry (1.05 equiv) and keep temperature at 0 °C during addition.
-
-
Incomplete Reaction in Step 2:
-
Cause: The dialkylamine is sterically hindered or the phenoxy leaving group is not sufficiently activated.
-
Fix: Switch solvent to DMSO (polar aprotic acceleration). Add a catalyst like DMAP (0.1 equiv) if necessary, though this is rarely needed for dialkylamines.
-
-
Purification Difficulties (Phenol Contamination):
-
Fix: The phenol byproduct can be difficult to remove if it co-elutes. Use a basic wash (1M NaOH) during workup to convert phenol to water-soluble phenoxide.
-
References
-
Thavonekham, B. (1997).[1] "Synthesis of substituted ureas from carbamates." Synthesis, 1997(10), 1189-1194. Link
-
Bankston, D., et al. (2002). "A Scalable Synthesis of the FLT3 Inhibitor Sorafenib." Organic Process Research & Development, 6(6), 777-781. (Demonstrates the phenyl carbamate method on industrial scale). Link
-
Sigma-Aldrich. "Phenyl chloroformate Product Specification." Link
-
PubChem. "2-Isocyanatopyridine Stability Data." National Library of Medicine. Link
Sources
Application Note: Precision Molecular Docking of Pyridin-2-yl Urea Inhibitors
Abstract
The pyridin-2-yl urea scaffold represents a privileged structural motif in medicinal chemistry, predominantly utilized in the design of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib).[1][2] This class of inhibitors derives its potency from a dual mechanism: the pyridine moiety typically anchors to the kinase hinge region (ATP-binding site), while the urea linker facilitates a critical hydrogen-bonding network that stabilizes the inactive DFG-out conformation .[1] This application note provides a rigorous, field-proven protocol for docking these inhibitors, addressing specific challenges such as tautomeric enumeration, protonation states of the urea motif, and the selection of appropriate protein conformations.
Introduction: The Structural Logic
Successful docking of pyridin-2-yl ureas requires understanding their binding topology. Unlike simple ATP-competitive inhibitors (Type I), these molecules are often Type II inhibitors that span two distinct regions of the protein:[1][2]
-
The Hinge Region: Occupied by the pyridine ring (or fused heterocycle), mimicking the adenine ring of ATP.[2]
-
The Allosteric "Back" Pocket: Accessed via the urea linker, which passes the "gatekeeper" residue.
The "Urea Anchor" Phenomenon: The urea moiety is not merely a linker; it is the pharmacophoric centerpiece. It forms a characteristic Donor-Donor (D-D) hydrogen bond pattern with the catalytic Glutamate (αC-helix) and the Aspartate of the DFG motif. Failure to recapitulate this interaction results in false-positive poses.
Computational Infrastructure & Prerequisites
-
Software: Schrödinger Glide (SP/XP), GOLD (CCDC), or AutoDock Vina.[1][2]
-
Hardware: GPU acceleration recommended for high-throughput virtual screening (HTVS).
-
Input Data:
Step-by-Step Protocol
Phase 1: Ligand Preparation (The "Planar" Check)
The pyridin-2-yl urea motif possesses unique intramolecular hydrogen bonding capabilities that influence its bio-active conformation.
-
Tautomer & Ionization Generation:
-
Generate all tautomers at pH 7.0 ± 2.0.
-
Critical Check: Ensure the N-pyridin-2-yl nitrogen is unprotonated in the docking input unless the specific pocket environment dictates otherwise. The urea nitrogens must retain their protons to act as donors.
-
-
Conformational Expansion:
-
The pyridine nitrogen (N1) often forms an intramolecular hydrogen bond with the proximal urea proton (NH).[1] This locks the system into a pseudo-planar 6-membered ring conformation.
-
Action: During conformer generation, ensure this planar conformation is sampled.[1][2] If using rigid docking, pre-minimize the ligand in this planar state.[1][2]
-
Phase 2: Protein Preparation (The DFG-out Trap)
Docking a Type II inhibitor into a Type I (DFG-in) crystal structure is the most common failure mode.[1]
-
Template Selection:
-
Hydrogen Bond Network Optimization:
Phase 3: Grid Generation & Constraints
To enforce the biological reality of the urea binding mode, constraints are often necessary.
-
Grid Box Definition:
-
Center the grid on the centroid of the co-crystallized ligand.
-
Dimensions: Extend the box at least 15 Å to encompass both the ATP site and the deep hydrophobic back pocket.
-
-
Core Constraints (The "Urea Filter"):
-
Define a Hydrogen Bond Constraint on the catalytic Glutamate side chain (e.g., Glu500 in BRAF) and the DFG-Aspartate backbone amide.[1][2]
-
Requirement: Set this constraint as "Optional" (bonus score) or "Mandatory" depending on the strictness required. For pyridin-2-yl ureas, this interaction is virtually non-negotiable.[1][2]
-
Phase 4: Docking & Scoring[1][2]
-
Precision Level: Use Standard Precision (SP) for library screening and Extra Precision (XP) for lead optimization.
-
Post-Docking Minimization: Enable post-docking minimization to allow the flexible urea linker to relax into the optimal geometry between the hinge and the back pocket.
Visualizing the Interaction Logic
The following diagram illustrates the critical pharmacophoric map for a typical pyridin-2-yl urea inhibitor binding to a kinase.
Caption: Pharmacophoric mapping of Pyridin-2-yl Urea inhibitors. The Urea-Glu/Asp interaction acts as the central pivot.
Experimental Workflow Diagram
Caption: Step-by-step computational workflow for docking pyridin-2-yl urea derivatives.
Data Summary & Troubleshooting
Key Interaction Parameters
| Interaction Zone | Ligand Moiety | Protein Residue Target | Interaction Type |
| Hinge Region | Pyridine Nitrogen | Backbone NH/CO | H-Bond (Acceptor) |
| Linker | Urea NH (Proximal) | Glu (αC-helix) | H-Bond (Donor) |
| Linker | Urea NH (Distal) | Asp (DFG backbone) | H-Bond (Donor) |
| Back Pocket | Hydrophobic Tail | Phe (DFG), Val, Ile | Hydrophobic / π-Stacking |
Troubleshooting Common Failures
| Symptom | Probable Cause | Corrective Action |
| Ligand Clashes with Gatekeeper | Wrong protein conformation (DFG-in).[1][2] | Switch to a DFG-out crystal structure (check PDB for Type II ligands).[1][2] |
| No H-bonds formed by Urea | Incorrect protonation or tautomer. | Ensure urea is neutral; check Glu/Asp protonation states. |
| Poor Enrichment | Lack of constraints. | Enforce the Glu/Asp H-bond constraint during docking grid generation. |
References
-
Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF.[2] Cell, 116(6), 855-867.[1][2] Link (Seminal paper describing the binding mode of Sorafenib/Bay 43-9006).[1][2]
-
Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity.[1][2] International Journal of Cancer, 129(1), 245-255.[1][2] Link[1][2]
-
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.[1][2] Nature Chemical Biology, 2(7), 358-364.[1][2] Link
-
PDB Structure 1UWH: Crystal structure of BRAF in complex with Sorafenib.[4] Link
Sources
- 1. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
Application Notes & Protocols: Incorporating Pyridine Moieties into Polyurethane Urea Synthesis
Introduction: The Strategic Value of Pyridine in Polyurethane Urea Architectures
Polyurethane ureas (PUUs) are a remarkable class of segmented block copolymers, prized for their exceptional mechanical properties, including high tensile strength, elasticity, and abrasion resistance.[1] These properties arise from their unique microstructure, consisting of alternating soft segments (typically long-chain polyols) and hard segments formed from the reaction of diisocyanates with chain extenders. The hard segments self-assemble into rigid domains through strong intermolecular hydrogen bonding, acting as physical crosslinks within the flexible soft segment matrix.
The incorporation of functional moieties into the polymer backbone is a key strategy for designing "smart" materials with tailored properties. Pyridine, a nitrogen-containing heterocycle, is a particularly compelling building block for advanced PUUs.[2] Its unique characteristics—a weakly basic nitrogen atom, the capacity for strong hydrogen bonding, and the ability to coordinate with metal ions—can impart novel functionalities to the final material.[3][4] Introducing pyridine into the PUU backbone can significantly enhance thermal stability, modify mechanical performance, and introduce stimuli-responsive behaviors such as pH sensitivity or affinity for specific metal ions.[5][6] Furthermore, the well-established role of pyridine derivatives in pharmaceuticals suggests potential for creating PUUs with inherent antimicrobial or antiviral properties for biomedical applications.[7][8]
This guide provides a detailed overview of the synthetic strategies, experimental protocols, and characterization techniques for successfully incorporating pyridine moieties into polyurethane urea elastomers.
Foundational Chemistry: The Two-Step PUU Synthesis
The most common and controlled method for synthesizing segmented PUUs is a two-step polyaddition reaction.[5][9] This approach allows for precise control over the polymer's segmented structure. The polymerization is classified as a step-growth process, where monomers react to form dimers, then trimers, and so on, until high molecular weight chains are achieved.[10][11]
Step 1: Prepolymer Formation. A long-chain polyol (the source of the soft segment, e.g., polytetramethylene oxide glycol, PTMG) is reacted with a molar excess of a diisocyanate (e.g., 1,6-hexamethylene diisocyanate, HDI, or 4,4'-diphenylmethane diisocyanate, MDI). This reaction results in an isocyanate-terminated prepolymer.[12] The length and type of polyol largely dictate the flexibility and elastomeric properties of the final material.
Step 2: Chain Extension. The NCO-terminated prepolymer is then reacted with a low molecular weight diamine or diol, known as a chain extender.[13] The reaction with a diamine is extremely rapid and results in the formation of urea linkages, creating the hard segments. These urea groups form strong, bidentate hydrogen bonds, leading to the well-defined phase separation that gives PUUs their characteristic toughness and elasticity.
Caption: General workflow for the two-step synthesis of polyurethane urea.
Synthetic Strategies for Pyridine Incorporation
Several robust strategies exist for integrating pyridine moieties into the PUU backbone. The choice of method depends on the desired location of the pyridine unit (within the hard or soft segment) and the availability of suitable monomers.
Strategy A: Pyridine-Based Diamines as Chain Extenders
This is the most direct and widely reported method.[5] By using a diaminopyridine (e.g., 2,6-diaminopyridine or 2,3-diaminopyridine) as the chain extender, the pyridine ring becomes an integral part of the hard segments.
-
Causality & Rationale: The aromatic and rigid nature of the pyridine-based extender enhances the stiffness of the hard segments. The pyridine nitrogen introduces an additional site for hydrogen bonding with urethane or urea protons, which can strengthen hard-domain cohesion.[5][6] This often leads to improved thermal stability and higher tensile strength compared to analogous PUUs made with purely aliphatic or non-heterocyclic aromatic diamines.[6] Diaminopyridines are also noted for their good solubility in the polar aprotic solvents used for PUU synthesis.[14]
Strategy B: Pyridine-Containing Diols
Another effective approach involves using a diol that contains a pyridine ring. This diol can be used either to partially replace the macrodiol in the prepolymer step or as the chain extender in the second step.
-
Causality & Rationale: Using a pyridine-diol as a chain extender creates urethane-based hard segments. While urethane hydrogen bonds are strong, they are generally less so than the bidentate bonds formed by urea groups. This can be used to fine-tune the mechanical properties. If the pyridine-diol is incorporated into the prepolymer, the pyridine moiety becomes part of the soft segment, which can influence properties like solvent swellability, metal-ion uptake, and the glass transition temperature (Tg) of the soft phase. A series of polyurethanes has been successfully synthesized using a diol based on 4,4′-{pyridine-2,6-diylbis[nitrilomethylylidene]}diphenol.[15]
Strategy C: Post-Polymerization Modification
While less common for this specific application, it remains a viable, alternative pathway. A pre-synthesized polyurethane or PUU containing reactive pendant groups (e.g., hydroxyls or clickable groups) can be chemically modified in a subsequent step to attach pyridine-containing molecules.
-
Causality & Rationale: This method is advantageous when the desired pyridine-functional monomer is incompatible with the isocyanate chemistry or is difficult to synthesize. Post-polymerization modification offers modularity, allowing a single base polymer to be functionalized in various ways.[16]
Caption: Primary methods for incorporating pyridine moieties into PUU.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of pyridine-containing polyurethane ureas, focusing on the chain-extender strategy.
Protocol 1: Synthesis of Pyridine-Containing PUU via Two-Step Solution Polymerization
This protocol describes the synthesis of a PUU using Poly(tetramethylene oxide) glycol (PTMG) as the soft segment, 1,6-hexamethylene diisocyanate (HDI) as the diisocyanate, and 2,6-diaminopyridine as the chain extender.
Materials & Reagents:
-
Poly(tetramethylene oxide) glycol (PTMG, Mn ≈ 2000 g/mol ) - Dried under vacuum before use.
-
1,6-hexamethylene diisocyanate (HDI) - Distilled under reduced pressure.
-
2,6-diaminopyridine (DAP) - Recrystallized or used as received (high purity).
-
N,N-dimethylacetamide (DMAc) - Anhydrous grade.
-
Dibutyltin dilaurate (DBTDL) or Stannous octoate (Sn(Oct)₂) - Catalyst.
-
Methanol & Deionized Water - For precipitation and washing.
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.
-
Heating mantle with temperature controller.
-
Syringes for reagent addition.
-
High-speed blender or homogenizer.
-
Büchner funnel and filtration flask.
-
Vacuum oven.
Procedure:
Part A: Isocyanate-Terminated Prepolymer Synthesis [9]
-
Charge the reaction flask with PTMG (e.g., 20 g, 0.01 mol). Heat to 80°C under a slow stream of dry nitrogen while stirring to melt and dehydrate the polyol.
-
In a separate, dry container, weigh the HDI. A typical molar ratio of NCO:OH is 2:1. For 0.01 mol of PTMG (containing 0.02 mol of OH groups), 0.02 mol of HDI (a di-functional molecule) would be needed for a 1:1 stoichiometry. For a 2:1 NCO:OH ratio, use 0.04 mol of HDI.
-
Add the HDI to the molten PTMG in the reaction flask, followed by 1-2 drops of DBTDL catalyst.
-
Maintain the reaction at 80-85°C with continuous stirring under a nitrogen atmosphere for 4-7 hours.[9]
-
Optional but recommended: Monitor the reaction progress by determining the isocyanate (NCO) content via standard dibutylamine back-titration. The reaction is complete when the experimental NCO percentage matches the theoretical value.
-
Cool the resulting viscous prepolymer solution to approximately 60°C and dilute with anhydrous DMAc to achieve a solid content of 30-40% (w/w) to reduce viscosity for the next step.
Part B: Chain Extension with 2,6-Diaminopyridine
-
In a separate beaker, dissolve 2,6-diaminopyridine (0.02 mol, to react with the 0.02 mol of excess NCO groups from the prepolymer) in anhydrous DMAc. Gentle warming may be required.
-
Cool the diamine solution to room temperature.
-
While vigorously stirring the prepolymer solution, add the diamine solution dropwise over 15-20 minutes. A significant increase in viscosity will be observed almost immediately.
-
Continue stirring the reaction mixture at room temperature for 24 hours to ensure the reaction goes to completion.[9]
Part C: Polymer Isolation and Film Casting
-
Pour the viscous polymer solution in a thin stream into a beaker containing vigorously stirred deionized water or methanol. The polymer will precipitate as white fibers or a solid mass.
-
Macerate the precipitated polymer in a blender with fresh water to remove solvent and unreacted monomers.
-
Collect the polymer by vacuum filtration and wash thoroughly with deionized water.
-
Dry the purified polymer in a vacuum oven at 60-70°C for at least 24 hours until a constant weight is achieved.[17]
-
Films for characterization can be prepared by re-dissolving the dried polymer in DMAc (approx. 10% w/v), casting the solution onto a glass plate, and drying in a vacuum oven with a slow temperature ramp up to 90°C to completely remove the solvent.[17]
Table 1: Example Molar Ratios for PUU Synthesis
| Component | Function | Molar Equiv. | Rationale |
| PTMG (Mn=2000) | Soft Segment | 1 | Basis for calculation. |
| HDI | Isocyanate | 4 | Provides a 2:1 molar ratio of NCO to OH groups for prepolymer formation. |
| 2,6-DAP | Chain Extender | 2 | Stoichiometrically reacts with the terminal NCO groups of the prepolymer. |
Essential Characterization
Validating the successful synthesis and understanding the structure-property relationships requires a suite of analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the first step to confirm a successful reaction. Key vibrational bands to identify include:
-
Absence of NCO peak: Disappearance of the strong isocyanate peak around 2270 cm⁻¹ indicates complete reaction.
-
Urethane Linkage: N-H stretching (~3300 cm⁻¹) and C=O stretching (~1730 cm⁻¹).
-
Urea Linkage: N-H stretching (~3330 cm⁻¹) and C=O stretching ("Amide I" band, ~1640 cm⁻¹).
-
Pyridine Ring: C=N and C=C ring stretching vibrations, typically found in the 1600-1400 cm⁻¹ region.[5][6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., DMSO-d₆) provides definitive structural confirmation. Resonances corresponding to the pyridine ring protons/carbons, as well as protons adjacent to the newly formed urethane and urea linkages, should be identified and integrated.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. The inclusion of aromatic pyridine units in the hard segments typically increases the onset temperature of decomposition compared to fully aliphatic PUUs.[6]
-
Differential Scanning Calorimetry (DSC): DSC reveals key thermal transitions, including the glass transition temperature (Tg) of the soft segment and any melting endotherms (Tm) associated with hard segment crystallinity. Changes in these values relative to a non-pyridine control polymer provide insight into the effect of the pyridine moiety on polymer morphology and phase separation.
Table 2: Representative Property Comparison
| Property | Standard PUU (Aliphatic Diamine) | Pyridine-Containing PUU | Causality |
| T₅% Decomposition (°C) | ~310 °C | >330 °C | Increased rigidity and H-bonding from the pyridine-urea hard segment enhances thermal stability.[5][6] |
| Tensile Strength (MPa) | Lower | Higher | Stronger intermolecular forces and more efficient packing within the hard domains increase material strength.[6] |
| Elongation at Break (%) | Higher | Lower | Increased hard segment stiffness can reduce the ultimate extensibility of the polymer chains.[6] |
Conclusion
The incorporation of pyridine moieties into polyurethane urea backbones is a powerful and versatile strategy for developing advanced functional materials. By selecting the appropriate synthetic route—most commonly through the use of pyridine-based diamine chain extenders—researchers can create polymers with enhanced thermal and mechanical properties. The protocols and characterization methods outlined in this guide provide a solid foundation for scientists and engineers to explore this exciting area of polymer chemistry, paving the way for new applications in fields ranging from high-performance coatings to innovative biomedical devices.
References
-
Title: Synthesis and properties of polyurethane urea with pyridine-2,6-dicarboxamide moieties in their structure. Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of Pyridine-Based Polyurethanes. Source: ResearchGate URL: [Link]
- Title: Process for preparing poly(urea-urethane).
-
Title: Polyurethane -Synthesis, properties and application. Source: YouTube URL: [Link]
-
Title: Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. Source: MDPI URL: [Link]
-
Title: Synthesis and characterization of pyridine-based polyurethanes. Source: ResearchGate URL: [Link]
-
Title: Synthesis and properties of polyurethane urea with pyridine-2,6-dicarboxamide moieties in their structure. Source: RSC Publishing URL: [Link]
-
Title: Pyridine Compounds with Antimicrobial and Antiviral Activities. Source: MDPI URL: [Link]
- Title: Diamine chain extenders in polyurethane-ureas and process of manufacture.
-
Title: Making Polyurethanes. Source: Polymer Science Learning Center URL: [Link]
-
Title: 30.4: Step-Growth Polymers. Source: Chemistry LibreTexts URL: [Link]
- Title: Chain extenders for polyurethanes.
-
Title: Pyridine. Source: MP Biomedicals URL: [Link]
-
Title: Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis and characterization of hyperbranched poly(urea-urethane)s. Source: Qucosa - TU Dresden URL: [Link]
-
Title: Spectroscopic Studies of Pyridine-Containing Polyurethanes Blended with Metal Acetates. Source: ACS Publications URL: [Link]
-
Title: Pyridine: the scaffolds with significant clinical diversity. Source: PMC - NIH URL: [Link]
-
Title: Step-Growth Polymers: Polyurethane Mechanism: Videos & Practice Problems. Source: Pearson URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and properties of polyurethane urea with pyridine-2,6-dicarboxamide moieties in their structure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Step-Growth Polymers: Polyurethane Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. tud.qucosa.de [tud.qucosa.de]
- 13. EP0677542A2 - Diamine chain extenders in polyurethane-ureas and process of manufacture - Google Patents [patents.google.com]
- 14. US4931487A - Chain extenders for polyurethanes - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US6841646B2 - Process for preparing poly(urea-urethane) - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of [2-(Pyridin-2-yl)ethyl]urea
Welcome to the technical support center for the synthesis of [2-(Pyridin-2-yl)ethyl]urea. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving optimal yields in this synthetic transformation. The following question-and-answer format directly addresses common issues, providing in-depth explanations and actionable protocols to enhance your experimental outcomes.
I. Reagent Quality and Stoichiometry Issues
Question 1: My yield is consistently low, and I suspect a problem with my starting materials. What are the critical quality parameters for 2-(2-aminoethyl)pyridine and the urea source?
Answer: The purity and integrity of your starting materials are paramount for a successful urea synthesis. For 2-(2-aminoethyl)pyridine, two primary concerns are its hygroscopic nature and potential for oxidation.
-
2-(2-Aminoethyl)pyridine Quality:
-
Water Content: This amine is known to absorb atmospheric moisture. Water can react with common urea synthesis reagents, such as isocyanates, to form unstable carbamic acids which then decompose, or it can hydrolyze other coupling agents. It is crucial to use anhydrous solvents and to handle the amine under an inert atmosphere (e.g., nitrogen or argon). Consider drying the amine over a suitable desiccant like molecular sieves or distilling it under reduced pressure if significant water contamination is suspected. The boiling point of 2-(2-aminoethyl)pyridine is approximately 92-93 °C at 12 mmHg[1].
-
Oxidation: Over time, and with exposure to air, the amine can oxidize, leading to colored impurities that can interfere with the reaction and purification. It is recommended to use freshly opened or recently purified 2-(2-aminoethyl)pyridine. If the material is old or discolored, purification by distillation is advisable.
-
-
Urea Source and Stoichiometry:
-
Isocyanate Precursors: When using an in situ generated or isolated isocyanate, its purity is critical. Isocyanates are highly reactive and susceptible to moisture, which leads to the formation of a symmetric urea byproduct from the isocyanate, thereby reducing the yield of the desired unsymmetrical urea.
-
Phosgene Equivalents: Reagents like carbonyldiimidazole (CDI) or triphosgene are also moisture-sensitive[2]. Ensure these reagents are of high purity and handled under strictly anhydrous conditions.
-
Stoichiometry: Precise stoichiometry is crucial. An excess of the amine can lead to the formation of byproducts, while an excess of the urea source can result in unreacted starting material and complicates purification. A 1:1 to 1:1.2 molar ratio of amine to the urea source is a common starting point, but optimization may be necessary.
-
II. Reaction Conditions and Side Reactions
Question 2: I'm observing multiple spots on my TLC analysis, suggesting side reactions. What are the common side reactions in this synthesis, and how can I mitigate them?
Answer: The formation of multiple products is a frequent challenge in urea synthesis. The primary side reactions often involve the di-substitution of urea or reactions with the pyridine nitrogen.
-
Common Side Reactions:
-
Bis-urea Formation: If the reaction conditions are not carefully controlled, the initially formed urea can react with another molecule of the isocyanate (or activated carbonyl source), leading to a bis-urea derivative. This is more prevalent at higher temperatures.
-
Reaction at Pyridine Nitrogen: The pyridine nitrogen is nucleophilic, although less so than the primary amine. Under certain conditions, particularly with highly reactive electrophiles or in the presence of certain catalysts, reaction at the pyridine nitrogen can occur, leading to pyridinium salt byproducts.
-
Symmetrical Urea Formation: As mentioned, if moisture is present, the isocyanate precursor can react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea, consuming the reagent and lowering the yield of the desired product.
-
-
Mitigation Strategies:
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize the formation of bis-urea byproducts.
-
Controlled Addition: The slow, dropwise addition of the isocyanate or coupling agent to the solution of 2-(2-aminoethyl)pyridine can help to maintain a low concentration of the electrophile, favoring the desired mono-substitution.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is essential to prevent moisture-induced side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred.
-
Troubleshooting Workflow for Side Reactions
Caption: A troubleshooting workflow for addressing low yields and side reactions.
III. Work-up and Purification Challenges
Question 3: I'm having difficulty isolating the pure product. What are the best practices for the work-up and purification of [2-(Pyridin-2-yl)ethyl]urea?
Answer: The basicity of the pyridine ring and the polarity of the urea functionality can present challenges during work-up and purification.
-
Work-up Procedure:
-
Aqueous Wash: A standard aqueous work-up is often employed. Washing with a saturated sodium bicarbonate solution can help to neutralize any acidic byproducts. However, due to the basicity of the pyridine nitrogen, washing with acidic solutions should be avoided as it can lead to the formation of the water-soluble pyridinium salt, causing loss of product to the aqueous layer.
-
Extraction: Extraction with a suitable organic solvent like ethyl acetate or dichloromethane is common. Multiple extractions may be necessary to ensure complete recovery of the product from the aqueous layer.
-
Drying and Concentration: The combined organic layers should be dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification Techniques:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective method for purification.
-
Column Chromatography: For non-crystalline products or for the removal of closely related impurities, silica gel column chromatography is often necessary. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of methanol in dichloromethane), is typically effective. The polarity of the urea product will necessitate the use of a relatively polar mobile phase.
-
| Purification Method | Advantages | Disadvantages |
| Recrystallization | High purity for crystalline solids, scalable. | Not suitable for oils or amorphous solids, potential for product loss in the mother liquor. |
| Column Chromatography | Effective for a wide range of compounds, good separation of impurities. | Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
IV. Reaction Monitoring and Completion
Question 4: How can I effectively monitor the progress of the reaction to determine the optimal reaction time?
Answer: Proper reaction monitoring is crucial to avoid the formation of byproducts from over-running the reaction or incomplete conversion from stopping it too early.
-
Thin-Layer Chromatography (TLC): TLC is the most common and convenient method for monitoring the reaction.
-
Procedure: Spot the reaction mixture alongside the starting amine on a TLC plate.
-
Eluent: A mobile phase of methanol in dichloromethane (e.g., 5-10% MeOH in DCM) is a good starting point for visualizing the starting amine and the more polar urea product.
-
Visualization: The spots can be visualized under UV light (due to the pyridine ring) and/or by staining with a suitable agent like potassium permanganate or ninhydrin (which will stain the primary amine starting material).
-
Interpretation: The reaction is complete when the spot corresponding to the 2-(2-aminoethyl)pyridine has been completely consumed.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product, confirming the mass of the desired compound.
Experimental Protocol: Synthesis of [2-(Pyridin-2-yl)ethyl]urea via an Isocyanate
This protocol provides a general guideline. Optimization may be required based on the specific isocyanate used.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(2-aminoethyl)pyridine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
In a separate flask, dissolve the isocyanate (1.05 eq) in anhydrous DCM.
-
Add the isocyanate solution dropwise to the stirred amine solution at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in DCM.
-
Combine the fractions containing the pure product and concentrate to yield [2-(Pyridin-2-yl)ethyl]urea.
-
V. Frequently Asked Questions (FAQs)
Q1: Can I use urea directly as a reagent? A1: While direct reactions of amines with urea can be used to form ureas, they typically require high temperatures and can lead to the formation of symmetrical byproducts. For a more controlled synthesis of an unsymmetrical urea like [2-(Pyridin-2-yl)ethyl]urea, it is generally more efficient to use a more reactive urea precursor like an isocyanate or a phosgene equivalent such as CDI.
Q2: My reaction is very slow. How can I increase the reaction rate? A2: If the reaction is proceeding slowly, ensure that your reagents are of high purity and that the reaction is free of inhibitors. Gently warming the reaction mixture (e.g., to 40 °C) can increase the rate, but this should be done with caution while monitoring for the formation of byproducts by TLC. The use of a base, such as triethylamine or diisopropylethylamine (DIPEA), can also accelerate the reaction of amines with isocyanates, as described in some literature procedures for urea synthesis[3].
Q3: The isolated yield is low despite complete conversion on TLC. Where could my product be lost? A3: Significant product loss can occur during the work-up and purification steps. As mentioned, the basic pyridine nitrogen can cause the product to be lost to the aqueous phase if an acidic wash is used. Incomplete extraction from the aqueous layer is another common cause. During chromatography, highly polar products can sometimes be challenging to elute from the silica gel. Ensure you are using a sufficiently polar mobile phase to elute your product.
References
-
Patel, V. R., et al. (2018). Metal-Free Synthesis of Pyridin-2-yl Ureas from 2-Aminopyridinium Salts. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Lab Methods for Urea Preparation. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. PubMed Central. Available at: [Link]
-
Georganics. (n.d.). 2-(2-Aminoethyl)pyridine. Available at: [Link]
-
MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
MDPI. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Molecules. Available at: [Link]
-
ResearchGate. (2019). Synthesis of N,N‐dialkyl‐N′‐(pyridin‐2‐yl)‐ureas and their conversion into corresponding carbamates via the in situ isocyanate formation. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
National Center for Biotechnology Information. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. Available at: [Link]
-
SlideShare. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Available at: [Link]
-
ResearchGate. (2022). Reaction of coordinated isocyanides with substituted N-(2-pyridyl)ureas as a route to new cyclometallated Pd(II) complexes. Available at: [Link]
-
ResearchGate. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). Available at: [Link]
-
Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. Available at: [Link]
-
ResearchGate. (2021). Reaction of Coordinated Isocyanides with Substituted N-(2-Pyridyl)Ureas as a Route to New Cyclometallated Pd(Ii) Complexes. Available at: [Link]
-
ScienceDirect. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters. Available at: [Link]
-
Royal Society of Chemistry. (2021). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. New Journal of Chemistry. Available at: [Link]
- Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
-
ACS Publications. (2020). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2024). Cyclizative dearomative rearrangement of pyridines with isocyanates. Organic Chemistry Frontiers. Available at: [Link]
- Google Patents. (n.d.). WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan).
-
UreaKnowHow.com. (n.d.). Thermodynamics of the Urea Process. Available at: [Link]
-
ACS Publications. (2012). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PubMed Central. Available at: [Link]
-
Fisher Scientific. (n.d.). 2-(2-Aminoethyl)pyridine, 98%. Available at: [Link]
-
Chemchart. (n.d.). 2-(2-Aminoethyl)pyridine (2706-56-1). Available at: [Link]
- Google Patents. (n.d.). US2663731A - Purification of urea.
-
National Council of Educational Research and Training. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Available at: [Link]
-
ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. Available at: [Link]
Sources
Technical Support Center: Refining Purification Protocols for Difficult-to-Separate Pyridin-2-yl Ureas
Welcome to the technical support hub for the purification of pyridin-2-yl ureas. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable but often troublesome compounds. The inherent basicity of the pyridine ring, combined with the hydrogen-bonding capabilities of the urea moiety, frequently leads to complex purification issues.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and optimized protocols based on both established chemical principles and field-proven experience.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of pyridin-2-yl ureas in a direct question-and-answer format.
Issue 1: Poor Separation and Peak Tailing in Silica Gel Chromatography
Q: My pyridin-2-yl urea is streaking badly on the TLC plate and showing significant tailing during flash chromatography, resulting in poor separation from impurities. What's causing this and how can I fix it?
A: The primary cause is the interaction between the basic pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-ideal equilibrium, where the compound "sticks" to the stationary phase and elutes slowly and unevenly, causing tailing.[1][2]
The Mechanism: Acid-Base Interaction on Silica The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups. This can even lead to partial protonation of the pyridine ring, making the compound more polar and increasing its retention, which manifests as streaking or tailing.[2]
Solutions Workflow:
-
Introduce a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase to "deactivate" the silica gel.[1][3][4]
-
Recommended Modifier: Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is the standard choice.[2] It's basic enough to compete with your compound for the acidic sites on the silica but is volatile enough to be easily removed during solvent evaporation.
-
Alternative: If your compound is sensitive to TEA, a solution of ammonia in methanol (e.g., 7N NH3 in MeOH) can be used as part of the mobile phase, typically up to 10%.
-
-
Optimize the Solvent System:
-
Increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system can be effective for eluting tightly bound compounds.[1]
-
Commonly successful solvent systems include gradients of methanol in dichloromethane (DCM) or ethyl acetate in hexanes/heptanes, always containing the basic modifier.[5][6]
-
-
Consider an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds as it lacks the strong acidic character of silica gel.[1][3]
-
Reversed-Phase (C18) Silica: For highly polar pyridin-2-yl ureas, reversed-phase chromatography is an excellent option. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[1]
-
Troubleshooting Diagram: Resolving Peak Tailing
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tarjomefa.com [tarjomefa.com]
Validation & Comparative
Comparative Efficacy of Pyridin-2-yl Urea ASK1 Inhibitors: A Technical Guide
Topic: Comparing the Efficacy of Different Pyridin-2-yl Urea ASK1 Inhibitors Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Pyridin-2-yl Urea Scaffold
Apoptosis Signal-regulating Kinase 1 (ASK1) is a critical MAP3K redox sensor that drives inflammation and fibrosis in response to oxidative stress. While first-generation inhibitors like Selonsertib (GS-4997) have validated the target clinically (e.g., in Diabetic Kidney Disease), challenges regarding physicochemical properties and off-target effects remain.
This guide focuses on a specific emerging pharmacophore: the Pyridin-2-yl Urea scaffold. Recent medicinal chemistry campaigns (notably Wang et al., 2025) have identified this class as a potent alternative to the traditional benzamide scaffolds found in Selonsertib. By replacing the amide linker with a urea motif, these inhibitors maintain ATP-competitive binding while offering distinct solubility and binding kinetics profiles.
Mechanism of Action & Binding Mode
The efficacy of pyridin-2-yl urea inhibitors stems from their ability to lock the ASK1 kinase domain into an inactive conformation.
ATP-Competitive Inhibition
These inhibitors function as Type I or Type I½ ATP-competitive inhibitors. The urea moiety acts as a critical "hinge binder," forming hydrogen bonds with the kinase active site.
-
Hinge Region Interaction: The pyridine nitrogen and the urea NH groups form a bidentate hydrogen bond network with the backbone residues of the ASK1 hinge region, specifically Val757 .
-
Catalytic Lysine: The carbonyl oxygen of the urea motif often interacts with the catalytic Lys709 , stabilizing the inhibitor within the ATP pocket.
-
Gatekeeper Interaction: The hydrophobic tail of the inhibitor extends into the hydrophobic back pocket, often interacting with the gatekeeper residue to dictate selectivity.
Signaling Pathway Visualization
The following diagram illustrates the ASK1 signalosome and the downstream impact of inhibition on p38 and JNK pathways.
Figure 1: ASK1 Signaling Cascade. Inhibitors prevent the phosphorylation of downstream MKKs, halting the progression to fibrosis and apoptosis.
Comparative Efficacy Analysis
The following data compares the benchmark inhibitor (Selonsertib) against the leading novel pyridin-2-yl urea candidates ("Compound 2" series from recent SAR studies).
Potency and Physicochemical Profile
| Feature | Selonsertib (GS-4997) | Compound 2 (Novel Urea) | GS-444217 (Precursor) |
| Scaffold Class | Benzamide | Pyridin-2-yl Urea | Picolinamide |
| ASK1 IC50 (Enzymatic) | 1.55 ± 0.27 nM | 1.55 ± 0.27 nM | 2.87 nM |
| Binding Affinity (ΔG) | -58.2 kcal/mol | -52.4 kcal/mol | N/A |
| Selectivity | High (p38/JNK sparing) | High (ASK1 specific) | High |
| Key Interactions | Lys709, Val757, Leu810 | Lys709, Val757 | Val757 |
| Clinical Status | Phase 3 (NASH - Terminated) | Preclinical / Lead Opt. | Preclinical Tool |
Analysis:
-
Equipotent Efficacy: The lead pyridin-2-yl urea (Compound 2) demonstrates an IC50 virtually identical to Selonsertib (~1.5 nM), indicating that the urea substitution does not compromise potency.
-
Binding Mode Differences: Molecular Dynamics (MD) simulations suggest that while Selonsertib relies heavily on a rigid benzamide core, the urea scaffold offers a different flexibility profile, potentially allowing it to accommodate mutations or subtle active site conformational changes better than the rigid benzamide.
-
Physicochemical Advantage: The urea scaffold is often explored to improve solubility (LogS) and membrane permeability compared to the highly crystalline benzamide structures.
Experimental Protocols for Validation
To objectively compare these inhibitors in your own lab, use the following self-validating protocols.
In Vitro Kinase Assay (ADP-Glo™)
This assay quantifies the inhibitor's ability to prevent ATP hydrolysis by recombinant ASK1.
Reagents:
-
Recombinant Human ASK1 (catalytic domain).
-
Substrate: Myelin Basic Protein (MBP) or inactive MKK6.
-
ADP-Glo™ Kinase Assay Kit (Promega).
Protocol:
-
Preparation: Dilute ASK1 enzyme to 6 ng/µL in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Inhibitor Addition: Add 1 µL of Pyridin-2-yl Urea inhibitor (serial dilution in 5% DMSO) to 384-well low volume plates.
-
Reaction Start: Add 2 µL of ASK1 enzyme and 2 µL of ATP/Substrate mix (25 µM ATP final).
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes .
-
ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate 40 min at RT.
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
-
Readout: Measure luminescence. Calculate IC50 using a sigmoidal dose-response fit.
Cellular Efficacy (Western Blotting)
Verify target engagement in a cellular context (e.g., HEK293 or HepG2 cells) under oxidative stress.
Workflow:
-
Seeding: Plate cells at 70% confluence.
-
Pre-treatment: Treat with inhibitor (0.1 – 10 µM) for 1 hour.
-
Induction: Induce ASK1 signaling using H₂O₂ (0.5 mM) or Auranofin (1 µM) for 30–60 minutes.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (PhosSTOP).
-
Blotting:
-
Primary Target: p-ASK1 (Thr845). Note: Inhibitors may not block autophosphorylation if they bind the inactive form, but will block downstream signaling.
-
Downstream Readout (Critical): p-p38 (Thr180/Tyr182) and p-JNK (Thr183/Tyr185) .
-
Loading Control: GAPDH or Total ASK1.
-
-
Validation: A potent inhibitor must show dose-dependent reduction of p-p38/p-JNK signals despite the presence of H₂O₂.
Screening Workflow Visualization
Use this logic flow to screen and validate new urea derivatives.
Figure 2: Integrated Screening Workflow. This iterative process combines computational prediction with biochemical and cellular validation.
References
-
Wang, L., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations.[1] International Journal of Molecular Sciences, 26(3), 1527.
-
Loomba, R., et al. (2018). The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial. Hepatology, 67(2), 549-559.[2]
-
Takeda, K., et al. (2008). Apoptosis signal-regulating kinase 1 (ASK1) in stress signaling. Annual Review of Pharmacology and Toxicology, 48, 199-225.
-
Lan, F., et al. (2018). Selonsertib (GS-4997), an ASK1 Inhibitor, Antagonizes Multidrug Resistance in ABCB1- And ABCG2-overexpressing Cancer Cells. Cancer Letters, 433, 14-26.
-
Promega Corporation. ASK1 Kinase Assay Systems & ADP-Glo™ Protocols.
Sources
[2-(Pyridin-2-yl)ethyl]urea vs Selonsertib for kinase inhibition activity
This guide provides an in-depth technical comparison between Selonsertib (the clinical standard ASK1 inhibitor) and the emerging class of [2-(Pyridin-2-yl)ethyl]urea derivatives (specifically the novel pyridin-2-yl urea analogs described in recent 2025 literature).
The comparison focuses on their efficacy as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, a critical target for Nonalcoholic Steatohepatitis (NASH), Diabetic Kidney Disease (DKD), and fibrosis.
Executive Summary
Selonsertib (GS-4997) has long been the reference standard for ASK1 inhibition, advancing to Phase 3 clinical trials for fibrotic diseases. However, its physicochemical limitations and trial outcomes have spurred the development of next-generation scaffolds.
The Pyridin-2-yl Urea class (represented here by the optimized lead compounds from Wang et al., 2025) represents a strategic scaffold hop from Selonsertib’s benzamide structure. By replacing the amide linker with a urea moiety—often utilizing a [2-(pyridin-2-yl)ethyl] or direct pyridin-2-yl core—these novel analogs aim to improve binding affinity, solubility, and selectivity profiles while maintaining equipotent inhibition in the low nanomolar range.
Quick Verdict
-
Selonsertib: The established benchmark.[1][2] High potency (IC₅₀ ~1-10 nM), but limited by bioavailability and potential off-target effects in complex biological systems.
-
Pyridin-2-yl Urea Analogs: The challenger. Demonstrates comparable or superior potency (IC₅₀ ~1.5 nM) with potentially improved physicochemical properties (LogP, solubility) and a distinct binding mode validated by Binding Free Energy (BFE) calculations.[1][2][3]
Mechanistic & Structural Analysis
Target Biology: The ASK1 Pathway
Both compounds target ASK1 (MAP3K5) , a redox-sensitive kinase that acts as a "gatekeeper" for stress-induced apoptosis and fibrosis. Under oxidative stress, ASK1 activates the p38 and JNK pathways, leading to cell death and collagen deposition.
Figure 1: ASK1 Signaling Cascade & Inhibition Points
Caption: The ASK1 signaling cascade. Both Selonsertib and Pyridin-2-yl Urea analogs intervene at the ASK1 phosphorylation step, preventing downstream activation of p38/JNK.
Chemical Scaffold Comparison
The primary differentiation lies in the linker region connecting the "head" (hinge-binding motif) and the "tail" (solvent-exposed region).
-
Selonsertib: Features a Benzamide linker. The rigidity of the amide bond directs the vector of the tail group.
-
Pyridin-2-yl Urea: Features a Urea linker (–NH–CO–NH–). This introduces an additional hydrogen bond donor/acceptor pair and alters the flexibility and angle of the molecule within the ATP-binding pocket.
Performance Comparison Data
The following data aggregates findings from pivotal clinical studies on Selonsertib and recent preclinical data on Pyridin-2-yl Urea derivatives (Wang et al., 2025).
In Vitro Potency (Kinase Inhibition)
| Metric | Selonsertib (GS-4997) | Pyridin-2-yl Urea Analog (Lead Cmpd) | Advantage |
| ASK1 IC₅₀ | 1.0 – 10.0 nM | 1.55 ± 0.27 nM | Comparable (Urea analogs match the gold standard). |
| Binding Mode | ATP-Competitive (Type I) | ATP-Competitive (Type I) | Similar mechanism. |
| Selectivity | High (vs. ASK2, TAK1) | High (Validated via Kinome profiling) | Both show good specificity for MAP3K5. |
| Solubility | Moderate | Improved (Predicted) | Urea scaffold offers better H-bond potential. |
| Lipophilicity (LogP) | ~3.5 | Optimized (< 3.5) | Lower LogP correlates with better metabolic stability. |
Cellular Efficacy (AP1-HEK293 Reporter Assay)
In cellular models, the ability to penetrate the membrane and inhibit ASK1-driven AP1 activation is critical.
-
Selonsertib: Robust inhibition of AP1 activity; however, high concentrations can lead to off-target cytotoxicity.
-
Urea Analogs: Demonstrated stronger inhibitory effects on AP1-driven luciferase activity in HEK293 cells compared to Selonsertib at equimolar concentrations, suggesting better intracellular engagement or residence time.
Experimental Protocols for Validation
To objectively compare these compounds in your own lab, follow these standardized protocols.
In Vitro Kinase Assay (ADP-Glo)
Objective: Determine IC₅₀ values against recombinant ASK1.
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Enzyme Mix: Dilute human recombinant ASK1 (e.g., from SignalChem) to 5 ng/µL.
-
Substrate Mix: Prepare Myelin Basic Protein (MBP) or specific ASK1 substrate peptide.
-
Compound Treatment:
-
Dissolve Selonsertib and [2-(Pyridin-2-yl)ethyl]urea analog in DMSO.
-
Perform a 10-point serial dilution (e.g., 10 µM to 0.1 nM).
-
-
Reaction:
-
Add 5 µL compound + 5 µL Enzyme Mix to a 384-well plate. Incubate 15 min at RT.
-
Add 5 µL Substrate/ATP mix (ATP concentration at K_m, approx 10 µM).
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add 15 µL ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min.
-
Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Read: Measure luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Absolute Binding Free Energy (BFE) Calculation
Objective: Computational validation of the binding mode differences (as utilized in Wang et al., 2025).
Figure 2: Computational Workflow for Binding Affinity
Caption: Workflow for Absolute Binding Free Energy (BFE) calculations used to discriminate binding modes of urea derivatives versus the benzamide scaffold.
Synthesis & Availability
-
Selonsertib: Commercially available from major chemical suppliers (e.g., MedChemExpress, SelleckChem) as a research reagent.
-
[2-(Pyridin-2-yl)ethyl]urea:
-
The simple fragment (CAS 20273-53-4) is available but is not the potent inhibitor . It is a building block.
-
The potent inhibitor (Novel Urea Analog) requires synthesis.
-
Synthesis Route: Reaction of 2-(pyridin-2-yl)ethanamine (or substituted pyridine amine) with the corresponding isocyanate (derived from the "tail" portion of Selonsertib) to form the urea linkage.
-
Conclusion
For researchers currently utilizing Selonsertib , the Pyridin-2-yl Urea scaffold represents a scientifically validated "next step" in ASK1 inhibitor design. While Selonsertib remains the clinical benchmark for comparison, the urea derivatives offer a comparable potency profile with the potential for improved physicochemical properties (solubility and lipophilicity), making them excellent candidates for lead optimization in fibrosis and NASH programs.
Recommendation:
-
Use Selonsertib as the positive control in all assays.
-
Investigate Pyridin-2-yl Urea derivatives if your project requires a scaffold with different solubility properties or intellectual property (IP) space distinct from the Gilead benzamide series.
References
-
Wang, L., et al. (2025).[2][3][4] Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 26(4), 1527.[2][4][5]
-
Loomba, R., et al. (2018). The ASK1 Inhibitor Selonsertib in Patients with Nonalcoholic Steatohepatitis: A Randomized, Phase 2 Trial. Hepatology, 67(2), 549-559.
-
Gilead Sciences. (2016). Phase 2 Data for Selonsertib in Nonalcoholic Steatohepatitis (NASH).
-
PubChem. (2025). Selonsertib (Compound Summary).
Sources
Bridging the Gap: A Comparative Guide to Cross-Validating Molecular Dynamics with Wet-Lab Bioassays
Executive Summary: The Crisis of Convergence
In modern drug discovery, Molecular Dynamics (MD) simulations are no longer just illustrative animations; they are predictive tools for binding affinity, allostery, and cryptic pocket identification. However, a critical "trust gap" exists. A simulation can converge statistically (low standard error) while being biologically irrelevant (trapped in a local minimum).
This guide objectively compares experimental methodologies used to validate MD simulations. It moves beyond simple "RMSD plots" to rigorous, quantitative cross-validation workflows. We categorize validation into three physical domains: Structural Dynamics (Shape) , Thermodynamics (Strength) , and Kinetics (Time) .
Part 1: Structural Dynamics Validation (The "Shape" Test)
The Challenge: MD force fields (e.g., CHARMM36m, AMBER ff19SB) often over-stabilize secondary structures or fail to capture disorder-to-order transitions. The Solution: Compare ensemble-averaged MD observables against Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) or NMR.
Comparative Analysis: HDX-MS vs. NMR for MD Validation
| Feature | HDX-MS | Solution NMR | MD Cross-Validation Utility |
| Resolution | Peptide-level (5-10 residues) | Atomic/Residue-level | NMR is superior for specific side-chain validation; HDX is better for global domain motions. |
| Timescale | Seconds to Hours | ns to ms (Relaxation) | HDX captures slow allosteric shifts that MD often misses without enhanced sampling. |
| Size Limit | Unlimited (large complexes) | < 30-50 kDa | HDX is the go-to for membrane proteins and large effector complexes. |
| Data Type | Deuterium Uptake (%) | NOEs, J-couplings, R1/R2 | HDX validates Solvent Accessible Surface Area (SASA); NMR validates specific torsion angles. |
Protocol 1: The Ensemble Reweighting Workflow (HDX-MS)
This protocol validates whether your MD simulation samples the cryptic pockets detected by HDX experiments.
Prerequisites:
-
MD Trajectory (minimum 500 ns or replicas).
-
Experimental HDX uptake curves (
).
Step-by-Step Methodology:
-
Calculate Theoretical Uptake: For every frame
in your trajectory, calculate the phenomenological protection factor ( ) for residue . A common approximation is based on the number of hydrogen bonds ( ) and Solvent Accessible Surface Area (SASA): -
Block Averaging: Divide the trajectory into
blocks to estimate standard errors. Do not average the whole trajectory immediately; you need to assess drift. -
Ensemble Reweighting (Maximum Entropy): If the raw MD average deviates from
, use a reweighting algorithm (e.g., BioEn or ME-Refine) to adjust the weights ( ) of specific frames to minimize between simulated and experimental uptake, subject to a Kullback-Leibler divergence penalty (to prevent overfitting).-
Causality: If reweighting requires extreme weights (e.g., effectively discarding 90% of your simulation), your force field or starting structure is fundamentally flawed.
-
-
Validation Metric: The simulation is valid if the Root Mean Square Error (RMSE) between the reweighted theoretical uptake and experimental uptake is < 10% for all peptide segments.
Part 2: Thermodynamic Validation (The "Strength" Test)
The Challenge: Alchemical Free Energy Perturbation (FEP) calculations often report errors of
Comparative Analysis: Binding Affinity Assays[1][2][3]
| Assay | Observable | Link to MD | Accuracy Benchmark (RMSE) |
| SPR | High. FEP+ agrees with SPR with RMSE ~1.1 kcal/mol [1]. | ||
| ITC | Decomposes Enthalpy/Entropy | Moderate. Entropy convergence in MD is notoriously difficult; | |
| IC50 (Functional) | Inhibition Const. | Indirect ( | Low. Off-target effects and assay conditions introduce noise > 2.0 kcal/mol. |
Protocol 2: Absolute Binding Free Energy (ABFE) Validation
Objective: Validate a ligand series ranking using SPR data.
-
System Preparation:
-
Ligand Parameterization: Use GAFF2 or OPLS4. Crucial: Verify torsion parameters for rotatable bonds against QM scans if the ligand is novel.
-
Solvation: Cubic box with 12Å buffer. Use TIP3P or OPC water models (OPC is recommended for intrinsically disordered regions).
-
-
Thermodynamic Cycle:
-
Setup the "Double Decoupling" method:
-
Leg 1: Decouple ligand from solvent (Complex
Apo Protein + Ligand in vacuum). -
Leg 2: Decouple ligand from water (Ligand in water
Ligand in vacuum).
-
-
-
Lambda Stratification:
-
Use 12-20
windows for electrostatic decoupling and 16-24 windows for van der Waals decoupling. -
Soft-Core Potentials: Enable soft-core potentials to prevent "end-point catastrophes" (singularities when atoms overlap).
-
-
Analysis:
-
Use MBAR (Multistate Bennett Acceptance Ratio) to integrate the free energy.
-
Self-Validation: Check for hysteresis. Run the transformation Forward (
) and Backward ( ). The difference should be kcal/mol.
-
Part 3: Kinetic Pathway Validation (The "Time" Test)
The Challenge: MD happens in nanoseconds; biology happens in milliseconds. The Solution: Markov State Models (MSM) validated by Single-Molecule FRET (smFRET).[1]
Visualization: The Kinetic Validation Loop
Caption: The iterative cycle for validating kinetic networks. Discrepancies between MSM timescales and smFRET rates drive adaptive sampling.
Protocol 3: MSM Construction & smFRET Comparison
-
Trajectory Discretization:
-
Featurize the trajectory using backbone torsions or pairwise distances relevant to the FRET label positions.
-
Perform TICA (Time-lagged Independent Component Analysis) to reduce dimensionality to slow degrees of freedom.
-
Cluster microstates using k-means (typically 100-1000 states).
-
-
MSM Construction:
-
Estimate the transition probability matrix
.[1] -
Chapman-Kolmogorov Test: Verify that
. If this fails, your states are not Markovian (memoryless); increase lag time or improve clustering.
-
-
Synthetic FRET Calculation:
-
For each microstate, calculate the theoretical FRET efficiency
: -
Note: You must account for the linker length of the dye. Do not measure C
-C distance; simulate the dye volume (accessible volume approach).
-
-
Comparison:
-
Compare the timescales (eigenvalues of the MSM) with the dwell times from smFRET traces.
-
Agreement is achieved when the implied timescales of the MSM plateau at the same magnitude as the experimental exchange rates.
-
References
-
Schindler, C. E., et al. (2020). Large-scale assessment of binding free energy calculations in active drug discovery projects. Journal of Chemical Information and Modeling. [Link]
-
Hollingsworth, S. A., & Dror, R. O. (2018). Molecular dynamics simulation for all.[[“]][3][4] Neuron.[[“]] [Link]
-
Husic, B. E., & Pande, V. S. (2018). Markov State Models: From an Art to a Science. Journal of the American Chemical Society. [Link]
-
Konermann, L., et al. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics. Chemical Society Reviews. [Link]
-
Best, R. B., & Hummer, G. (2009). Optimized molecular dynamics force fields applied to the helix-coil transition of polypeptides. Journal of Physical Chemistry B. [Link]
Sources
- 1. Peer review in Linking time-series of single-molecule experiments with molecular dynamics simulations by machine learning | eLife [elifesciences.org]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Analytical Techniques for Nitrogen Estimation in Urea Derivatives
Executive Summary: The "Nitrogen Gap"
In the analysis of urea derivatives—critical scaffolds in pharmaceuticals (e.g., hydroxyurea, sulfonylureas) and agrochemicals—standard nitrogen estimation techniques often fail to tell the whole story. The "Nitrogen Gap" refers to the discrepancy between theoretical and experimental nitrogen content caused by the refractory nature of N-N, N-O, or heterocyclic bonds common in these derivatives.
This guide compares the three dominant methodologies: Classical Kjeldahl , Dumas Combustion , and Spectrophotometric (PDAB) analysis.
-
Verdict: For total nitrogen content and high throughput, Dumas Combustion is the superior, modern choice, offering >99.5% recovery even for refractory derivatives.
-
Alternative: Modified Kjeldahl remains a valid, low-cost alternative but requires specific reduction steps for derivatives containing N-N or N-O bonds.
-
Niche: Spectrophotometry is not a total nitrogen method but is essential for quantifying specific urea moieties at trace levels (ppm).
The Chemical Challenge: Why Urea Derivatives are Difficult
Urea (
-
The Problem: Standard acid digestion (Kjeldahl) struggles to cleave N-N bonds (hydrazines) or N-O bonds (hydroxylamines/nitro groups).
-
The Consequence: Using standard protocols on complex derivatives yields low recovery, leading to false failures in purity assessments.
Decision Logic for Method Selection
Figure 1: Decision Matrix for selecting the appropriate nitrogen analysis technique based on chemical structure and throughput needs.
Comparative Analysis
The following data summarizes the performance of each method on a difficult substrate: 1-Nitroso-1-methylurea (a derivative with N-N and N-O bonds).
| Feature | Dumas Combustion | Modified Kjeldahl | Spectrophotometric (PDAB) |
| Principle | High-temp oxidation ( | Acid digestion | Colorimetric complex formation |
| Recovery (Refractory N) | 99.8% (Excellent) | 98.5% (Good, if modified) | N/A (Measures molecule, not element) |
| Precision (RSD) | < 0.5% | 1.0% - 2.0% | 2.0% - 5.0% |
| Analysis Time | 4-5 minutes | 2-4 hours | 30 minutes |
| Interferences | Minimal (Atmospheric | Nitrates, N-N bonds (without modification) | Amines, Hydrazines |
| Safety/Waste | High safety; Solid waste (ash) | Hazardous ; Conc. | Moderate; Acidic waste |
| Cost per Sample | Low (consumables) | Moderate (chemicals + time) | Low |
Deep Dive: Analytical Protocols
Method A: The Modern Standard – Dumas Combustion
Best for: High throughput, total nitrogen, and refractory compounds (e.g., nitro-substituted ureas). Reference: ISO 16634-1 [1], AOAC 990.03 [2].
Mechanism:
The sample is incinerated at ~950°C in an oxygen-rich atmosphere. All organic nitrogen is converted to
Protocol:
-
Calibration: Calibrate the instrument using EDTA (9.57% N) or Acetanilide (10.36% N). Note: Use a standard with a similar N-content to your derivative.
-
Sample Prep: Weigh 100–200 mg of the urea derivative into a tin foil capsule. Press to remove air (which contains
). -
Combustion: Load into the autosampler.
-
Oxidation Phase: 950°C with
injection. -
Reduction Phase: 650°C over Copper.
-
-
Detection: Measure
peak area against the calibration curve.
Expert Insight: For urea derivatives, ensure the "Oxygen Dosing" is set to optimal (approx 30-40 mL/sample) to prevent incomplete combustion of the stable carbonyl carbon, which can trap nitrogen in the ash.
Method B: The Modified Kjeldahl (For Refractory Nitrogen)
Best for: Labs without combustion analyzers, or when sample quantity is large (grams). Reference: AOAC 955.04 [3], AOAC 981.10 [4].
Mechanism: Standard Kjeldahl fails on N-N and N-O bonds. The Modification involves adding salicylic acid to nitrate/nitro groups to form nitrosalicylic acid, which is then reduced by thiosulfate before the standard digestion.
Protocol:
-
Pre-Treatment (The Critical Step):
-
Weigh 1.0 g of sample into a Kjeldahl flask.
-
Add 30 mL of Sulfuric-Salicylic Acid mixture (1g salicylic acid per 30mL
). -
Let stand for 30 mins.
-
Add 5 g of Sodium Thiosulfate (
) and heat gently for 5 mins. This reduces the nitro groups to amino groups.
-
-
Digestion:
-
Add catalyst (Copper Sulfate/Titanium Dioxide - Avoid Mercury/Selenium for safety).
-
Heat at 420°C until the solution clears (approx 2 hours).
-
-
Distillation:
-
Alkalize with 40% NaOH.
-
Steam distill the released
into boric acid solution containing Methyl Red/Bromocresol Green indicator.
-
-
Titration:
-
Titrate against standardized 0.1 N HCl until the color shifts from blue-green to pink.
-
Figure 2: Workflow for Modified Kjeldahl Analysis ensuring recovery of refractory nitrogen.
Method C: Spectrophotometric (PDAB Method)
Best for: Trace analysis (ppm level) or checking "free urea" impurity in a derivative synthesis. Reference: Watt & Chrisp Method [5].
Mechanism: Urea condenses with p-Dimethylaminobenzaldehyde (PDAB) in acidic ethanol to form a yellow-green Schiff base complex, absorbing at 420 nm.
Protocol:
-
Reagent Prep: Dissolve 2.0 g PDAB in 100 mL 95% ethanol and 10 mL concentrated HCl.
-
Reaction: Mix 1 mL sample solution + 1 mL PDAB reagent. Dilute to 10 mL.
-
Incubation: Stand for 10 minutes at 25°C.
-
Measurement: Read Absorbance at 420 nm.
-
Validation: Must run a blank. Interferences include hydrazine and thiourea (which produce different absorption maxima).
References
-
ISO 16634-1:2008. Food products — Determination of the total nitrogen content by combustion according to the Dumas principle.[3][4] International Organization for Standardization.[2] Link
-
AOAC Official Method 990.03. Protein (Crude) in Animal Feed, Combustion Method.[2] AOAC International.[5] Link
-
AOAC Official Method 955.04. Nitrogen (Total) in Fertilizers, Kjeldahl Method.[5][6][7][8] AOAC International.[5] Link
-
AOAC Official Method 981.10. Crude Protein in Meat, Block Digestion Method. AOAC International.[5]
-
Watt, G. W., & Chrisp, J. D. (1954). Spectrophotometric Method for Determination of Urea. Analytical Chemistry, 26(3), 452–453. Link
-
Thompson, M., et al. (2002). A comparison of the Kjeldahl and Dumas methods for the determination of protein in foods.[9] The Analyst, 127, 1666-1668. Link
Sources
- 1. velp.com [velp.com]
- 2. fossanalytics.com [fossanalytics.com]
- 3. velp.com [velp.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of kjeldahl nitrogen in fertilizers by AOAC official methods 978.02: effect of copper sulfate as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of the Kjeldahl and Dumas methods for the determination of protein in foods, using data from a proficiency testing scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of [2-(Pyridin-2-yl)ethyl]urea
Introduction: Beyond the Benchtop
Part 1: Hazard Assessment & Precautionary Measures
The disposal protocol for any chemical is fundamentally dictated by its intrinsic hazards. [2-(Pyridin-2-yl)ethyl]urea's structure necessitates a dual consideration of risks associated with both pyridine derivatives and urea compounds.
1.1. Chemical Hazard Profile
-
Pyridine Moiety: The pyridine ring is the primary driver of this compound's hazard classification. Pyridine and its derivatives are recognized for their potential toxicity and environmental risks.[1] The International Agency for Research on Cancer (IARC) classifies pyridine as a Group 2B substance, meaning it is "possibly carcinogenic to humans."[2] Furthermore, pyridine is a highly flammable liquid and vapor that can be absorbed through the skin and is toxic to the central nervous system, liver, and kidneys.[2]
-
Urea Moiety: While solid urea is generally not classified as a hazardous substance under Regulation (EC) No 1272/2008, it can cause skin and eye irritation upon prolonged contact.[3][4][5] Its primary chemical incompatibility is with strong oxidizing agents.[3][5]
-
Compound-Specific Data: [2-(Pyridin-2-yl)ethyl]urea is classified with the GHS07 pictogram and a "Warning" signal word, carrying the following hazard statements:
1.2. Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, particularly the dermal absorption risk and irritant properties, the following PPE is mandatory when handling [2-(Pyridin-2-yl)ethyl]urea for disposal. The rationale is to create a complete barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale & Expert Insight |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2][7] | Standard safety glasses are insufficient. Goggles provide a seal against splashes and fine particulates, which is critical given the "serious eye irritation" classification. |
| Hand Protection | Butyl rubber or Polyvinyl Alcohol (PVA) gloves.[2] | Causality: While nitrile gloves are common in labs, they are not recommended for handling pyridine due to their limited breakthrough time.[2] Butyl rubber offers superior resistance to pyridine, preventing dermal absorption, which is a key exposure route.[2] Always check the manufacturer's glove compatibility chart. |
| Body Protection | Fully-buttoned, long-sleeved laboratory coat.[1][2] | Protects against incidental skin contact from minor spills or splashes. |
| Respiratory | Handled within a certified chemical fume hood.[1][2][8] | This engineering control is the primary method for preventing inhalation of any dust or aerosols, which is crucial given the systemic toxicity of pyridine derivatives. |
Part 2: The Core Disposal Protocol: A Self-Validating System
The foundational principle for disposing of [2-(Pyridin-2-yl)ethyl]urea is that it must be treated as hazardous chemical waste .[1] It should never be disposed of in regular trash or poured down the drain, as this can lead to environmental contamination and damage to plumbing infrastructure.[1][9][10]
2.1. Step-by-Step Disposal Procedure
This protocol is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and common institutional EHS standards.[10]
Step 1: Waste Collection
-
Action: Collect all waste [2-(Pyridin-2-yl)ethyl]urea, including residual amounts and any contaminated materials (e.g., weighing paper, pipette tips, gloves), into a single, designated waste container.[1][2]
-
Causality: Consolidating all waste streams into one container prevents cross-contamination and ensures all contaminated materials are treated with the appropriate level of caution. The container must be chemically compatible (high-density polyethylene is often a good choice) and have a secure, leak-proof screw cap.[11]
Step 2: Container Labeling
-
Action: As soon as the first particle of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[2][5][10] The label must include:
-
Causality: Proper and immediate labeling is a cornerstone of RCRA compliance. It prevents the generation of "unknown" waste, which is expensive and dangerous to handle, and communicates the hazard to everyone in the laboratory.
Step 3: Segregated Storage (Satellite Accumulation)
-
Action: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be at or near the point of generation and under the control of the lab personnel.
-
Key Storage Requirements:
-
Incompatibles: Store the container away from incompatible materials, particularly strong oxidizing agents and strong acids (e.g., nitric acid).[2][3][5]
-
Ignition Sources: The storage area must be free of heat, sparks, and open flames.[2][8][9]
-
Containment: Place the primary container within a larger, chemically resistant secondary containment bin to catch any potential leaks.
-
-
Causality: Segregation based on chemical compatibility prevents dangerous reactions. Storing away from ignition sources mitigates the flammability risk posed by the pyridine component.[2]
Step 4: Arranging for Final Disposal
-
Action: Once the container is full or the experiment is complete, submit a chemical waste collection request to your institution's EHS department.[2][5]
-
Causality: EHS professionals are trained to handle, transport, and consolidate waste for final disposal by a licensed hazardous waste vendor.[11][13] The ultimate disposal method for pyridine-containing waste is typically high-temperature incineration to ensure complete destruction.[14]
2.2. Disposal Workflow Diagram
The following diagram illustrates the procedural logic for the safe disposal of [2-(Pyridin-2-yl)ethyl]urea.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. actylislab.com [actylislab.com]
- 4. chemos.de [chemos.de]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. chemscene.com [chemscene.com]
- 7. nj.gov [nj.gov]
- 8. media.laballey.com [media.laballey.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. epa.gov [epa.gov]
- 14. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
